Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate
CAS No.: 1206999-00-9
Cat. No.: VC5687566
Molecular Formula: C19H17FN2O3
Molecular Weight: 340.354
* For research use only. Not for human or veterinary use.
![Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate - 1206999-00-9](/images/structure/VC5687566.png)
Specification
CAS No. | 1206999-00-9 |
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Molecular Formula | C19H17FN2O3 |
Molecular Weight | 340.354 |
IUPAC Name | methyl 4-(4-ethoxyanilino)-8-fluoroquinoline-2-carboxylate |
Standard InChI | InChI=1S/C19H17FN2O3/c1-3-25-13-9-7-12(8-10-13)21-16-11-17(19(23)24-2)22-18-14(16)5-4-6-15(18)20/h4-11H,3H2,1-2H3,(H,21,22) |
Standard InChI Key | RUZJEHJDXXJOIQ-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Quinoline Architecture
The quinoline scaffold consists of a bicyclic system merging a benzene ring with a pyridine moiety. In Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate, strategic substitutions modulate electronic and steric properties:
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Position 2: A methyl ester group () enhances solubility and serves as a metabolic liability for prodrug activation .
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Position 4: The 4-ethoxyphenylamino group () introduces hydrogen-bonding capability and aromatic interactions, potentially influencing target binding .
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Position 8: Fluorine substitution () improves membrane permeability and metabolic stability via electron-withdrawing effects .
Molecular Formula and Weight
The molecular formula is , with a calculated molecular weight of 355.36 g/mol. This aligns with quinoline derivatives bearing moderate substituents, as seen in related compounds like Methyl 4-chloro-8-ethylquinoline-2-carboxylate (, 249.69 g/mol) .
Spectroscopic Characterization
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: Anticipated signals include a singlet for the methyl ester ( 3.9–4.1 ppm), triplet and quartet for the ethoxy group ( 1.4 ppm for , 4.0 ppm for ), and aromatic protons ( 6.8–8.5 ppm) .
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IR: Stretching vibrations for ester carbonyl (), amine N–H (), and C–F () .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis typically involves sequential functionalization of the quinoline core:
Step 1: Construction of the Quinoline Skeleton
A Gould–Jacob reaction or Friedländer synthesis assembles the bicyclic system. For example, condensation of aniline derivatives with keto esters under acidic conditions yields the quinoline backbone .
Step 3: Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization from ethanol/water. Purity is confirmed via HPLC (>95%) .
Yield Optimization and Challenges
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Amination Efficiency: Steric hindrance at C4 may reduce yields. Utilizing polar aprotic solvents (e.g., DMSO) and elevated temperatures (120°C) improves reaction rates .
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Ester Hydrolysis: Acidic or basic conditions during workup can hydrolyze the methyl ester. Neutral pH and low-temperature quenching mitigate this .
Analytical and Regulatory Considerations
Stability and Degradation
The compound is stable under ambient conditions but susceptible to photodegradation. Accelerated stability studies (40°C/75% RH, 6 months) show <5% decomposition when stored in amber glass .
Future Directions and Applications
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Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy group’s chain length or introducing heteroatoms could enhance potency.
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Prodrug Development: Hydrolysis of the methyl ester in vivo may yield active metabolites with improved pharmacokinetics .
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Targeted Drug Delivery: Conjugation to nanoparticles or antibody-drug conjugates (ADCs) could reduce off-target effects.
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